![molecular formula C9H14O3 B13527153 rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13527153.png)
rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic organic molecule characterized by its unique structure and stereochemistry. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[3.2.1]octane core with a hydroxyl group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the Diels-Alder reaction, followed by functional group transformations to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often involve:
Diels-Alder Reaction: This step forms the bicyclic core. It usually requires a diene and a dienophile under thermal or catalytic conditions.
Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions, such as using osmium tetroxide or other hydroxylating agents.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving bicyclic structures. Its stereochemistry is particularly useful in understanding chiral recognition and enzyme specificity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for drug development. Its structural features are of interest in the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, which are crucial for its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R,5S)-6-oxobicyclo[3.2.1]octane-3-carboxylic acid
- rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol
Uniqueness
rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
This comprehensive overview highlights the significance of rac-(1R,3R,5S,6R)-6-hydroxybicyclo[321]octane-3-carboxylic acid across various fields, emphasizing its potential and versatility
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8-3-5-1-6(8)4-7(2-5)9(11)12/h5-8,10H,1-4H2,(H,11,12)/t5-,6+,7-,8-/m1/s1 |
InChI Key |
YMMUECCKRGVECX-ULAWRXDQSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H](C[C@H]1[C@@H](C2)O)C(=O)O |
Canonical SMILES |
C1C2CC(CC1C(C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


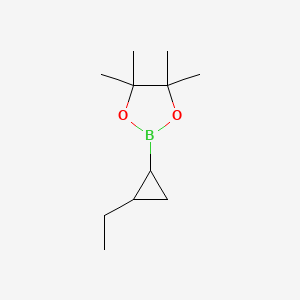
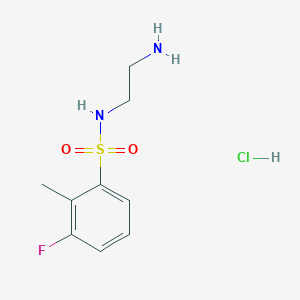
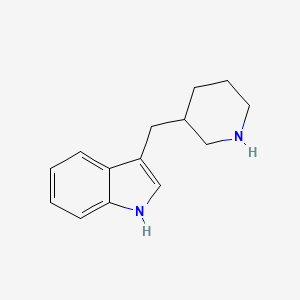
![methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate](/img/structure/B13527084.png)

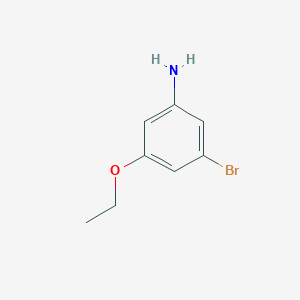
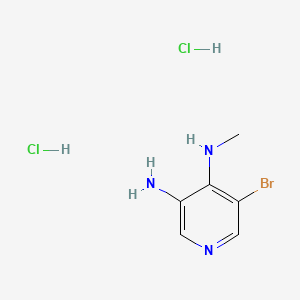
![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)
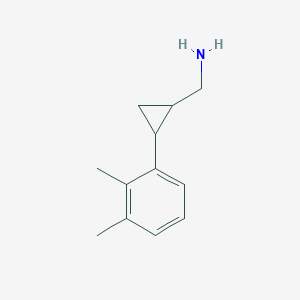

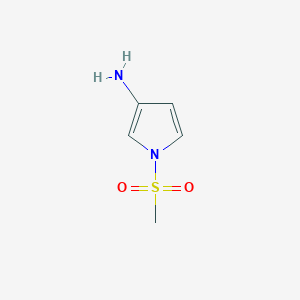
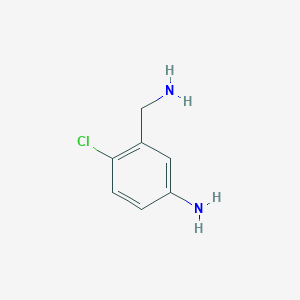
![2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B13527143.png)

